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Compound of Interest

Compound Name: 2-Bromobenzamide

Cat. No.: B1207801 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromobenzamide, a key chemical intermediate in various synthetic applications. The following

sections detail the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, along

with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary
The empirical formula for 2-Bromobenzamide is C₇H₆BrNO with a molecular weight of 200.03

g/mol . The structural and spectral data are pivotal for its characterization and quality control in

research and development.

Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 2-Bromobenzamide was acquired in deuterated dimethyl sulfoxide

(DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1207801?utm_src=pdf-interest
https://www.benchchem.com/product/b1207801?utm_src=pdf-body
https://www.benchchem.com/product/b1207801?utm_src=pdf-body
https://www.benchchem.com/product/b1207801?utm_src=pdf-body
https://www.benchchem.com/product/b1207801?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (ppm) Multiplicity Assignment

7.88 Singlet NH₂

7.63 Doublet Aromatic CH

7.58 Singlet NH₂

7.41 Triplet Aromatic CH

7.33 Doublet Aromatic CH

Table 1: ¹H NMR Spectral Data of 2-Bromobenzamide in DMSO-d₆.[1]

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The

chemical shifts (δ) are reported in ppm.

Chemical Shift (ppm) Assignment

168.2 C=O (Amide Carbonyl)

137.5 Aromatic C-Br

132.1 Aromatic CH

131.9 Aromatic CH

129.1 Aromatic CH

126.9 Aromatic CH

118.0 Aromatic C-C(O)NH₂

Table 2: ¹³C NMR Spectral Data of 2-Bromobenzamide.

Infrared (IR) Spectroscopy Data
The FT-IR spectrum of 2-Bromobenzamide, typically recorded using a KBr pellet, reveals

characteristic absorption bands for its functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

3435 Strong, Broad N-H Stretch (Amide)

3180 Strong, Broad N-H Stretch (Amide)

1655 Strong, Sharp C=O Stretch (Amide I)

1620 Medium N-H Bend (Amide II)

1590, 1470, 1430 Medium-Weak Aromatic C=C Stretch

~3070 Weak Aromatic C-H Stretch

~750 Strong C-Br Stretch

Table 3: FT-IR Spectral Data of 2-Bromobenzamide.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:

Weigh approximately 10-20 mg of 2-Bromobenzamide.

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Vortex the mixture until the sample is fully dissolved.

Filter the solution through a glass wool plug into a clean 5 mm NMR tube.

Cap the NMR tube securely.

2. Instrument Setup (Typical 400 MHz Spectrometer):

Insert the sample tube into the spinner turbine and place it in the NMR magnet.
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Lock the spectrometer on the deuterium signal of the DMSO-d₆.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

Tune and match the probe for the ¹H and ¹³C frequencies.

3. ¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-32 scans.

Relaxation Delay: 1-2 seconds.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 2-4 seconds.

4. ¹³C NMR Acquisition Parameters:

Pulse Program: Standard proton-decoupled ¹³C experiment.

Number of Scans: 1024-4096 scans (due to the low natural abundance of ¹³C).

Relaxation Delay: 2-5 seconds.

Spectral Width: 0 to 200 ppm.

Acquisition Time: 1-2 seconds.

5. Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain a flat baseline.

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm

for ¹H and δ ≈ 39.52 ppm for ¹³C).
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For ¹H NMR, integrate the peaks to determine the relative proton ratios.

Infrared (IR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):

Place a small amount (1-2 mg) of 2-Bromobenzamide into an agate mortar.

Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

Transfer a portion of the powder into a pellet die.

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a

thin, transparent pellet.

2. Spectral Acquisition:

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

Record a background spectrum of the empty sample compartment.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Data Processing:

Perform a background subtraction.

Identify and label the wavenumbers of the major absorption peaks.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 2-Bromobenzamide.
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Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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